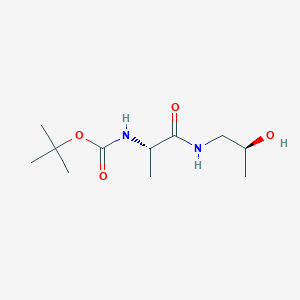![molecular formula C10H14O2 B12061906 (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-tricyclo[33103,7]nonane-3-carboxylic acid is a unique organic compound characterized by its tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid typically involves the synthesis of its tricyclic core followed by the introduction of the carboxylic acid group. Common synthetic routes include:
Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the tricyclic core.
Functional Group Transformations: Introduction of the carboxylic acid group can be achieved through various functional group transformations, such as oxidation of alcohols or aldehydes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid include other tricyclic carboxylic acids and their derivatives.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the potential applications arising from this unique configuration. Its distinct chemical properties and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12)/t6-,7+,8?,10? |
InChI Key |
RXUUYFUQAGICCD-NLZKFAMNSA-N |
Isomeric SMILES |
C1[C@@H]2CC3C[C@H]1CC3(C2)C(=O)O |
Canonical SMILES |
C1C2CC3CC1CC3(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



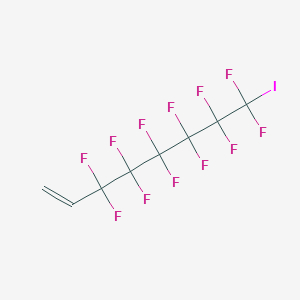
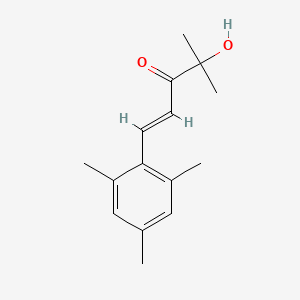

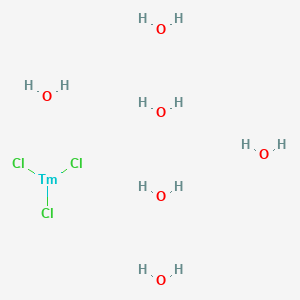

![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
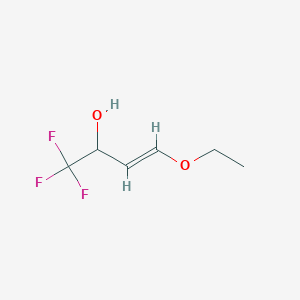

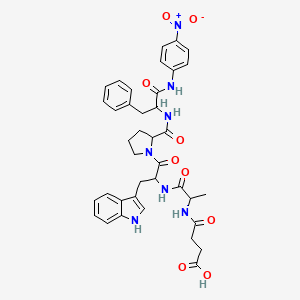
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)
